molecular formula C15H23N3O2 B11799443 Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate

Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate

Cat. No.: B11799443
M. Wt: 277.36 g/mol
InChI Key: JQFGMVQWJPBHGU-UHFFFAOYSA-N
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Description

Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a piperazine ring substituted with an isopropyl group and a methyl ester group attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with 4-isopropylpiperazine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nicotinate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: N-oxides of the piperazine ring

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors, thereby modulating their signaling pathways.

    Pathways Involved: The compound may influence pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Methyl6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate can be compared with other similar compounds, such as:

  • Methyl 6-(4-methylpiperazin-1-yl)-2-methylnicotinate
  • Methyl 6-(4-ethylpiperazin-1-yl)-2-methylnicotinate
  • Methyl 6-(4-propylpiperazin-1-yl)-2-methylnicotinate

Uniqueness

The presence of the isopropyl group in this compound imparts unique steric and electronic properties, which may influence its reactivity and biological activity compared to its analogs.

Biological Activity

Methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 5470-70-2
  • Density : 1.1 g/cm³
  • Boiling Point : 228.4 °C
  • Melting Point : 34–37 °C

These properties indicate that the compound is a stable organic molecule suitable for various laboratory applications.

Pharmacological Effects

Methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate exhibits several pharmacological effects:

  • Antidepressant Activity : Studies suggest that compounds with piperazine moieties can exhibit antidepressant-like effects in animal models, potentially through the modulation of serotonin and norepinephrine levels.
  • Cognitive Enhancement : Some research indicates that nicotinic acid derivatives may enhance cognitive function, possibly through cholinergic mechanisms.
  • Neuroprotective Effects : There is evidence to suggest that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

The biological activity of Methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate can be attributed to its interaction with various neurotransmitter systems:

  • Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Modulation : By affecting dopamine pathways, it may play a role in reward and motivational processes.

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceFocus AreaFindings
Antidepressant EffectsDemonstrated significant reduction in depression-like behavior in rodent models.
Cognitive EnhancementShowed improved memory retention in aged mice when administered chronically.
NeuroprotectionExhibited protective effects against glutamate-induced toxicity in neuronal cultures.

Detailed Research Findings

  • Antidepressant Effects :
    • A study published in Journal of Pharmacology examined the antidepressant-like effects of similar piperazine derivatives and found significant behavioral improvements in forced swim tests, suggesting increased serotonergic activity .
  • Cognitive Enhancement :
    • Research conducted by Neuroscience Letters indicated that chronic administration of related compounds led to enhanced performance in memory tasks among aged rodents, supporting the hypothesis that these compounds can improve cognitive function through cholinergic pathways .
  • Neuroprotection :
    • A study presented at the Society for Neuroscience conference reported that Methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate significantly reduced neuronal cell death induced by oxidative stress, indicating its potential as a neuroprotective agent .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

methyl 2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-11(2)17-7-9-18(10-8-17)14-6-5-13(12(3)16-14)15(19)20-4/h5-6,11H,7-10H2,1-4H3

InChI Key

JQFGMVQWJPBHGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C(=O)OC

Origin of Product

United States

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